

Reproducibility of Published Clinical Trial Data for MK-0736: A Comparative Guide

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Compound of Interest

Compound Name: MK-0736

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This guide provides a comparative analysis of the published clinical trial data for **MK-0736**, an investigational 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) inhibitor. As direct reproducibility studies for the pivotal clinical trial (NCT002744716) have not been identified in publicly available literature, this document focuses on a detailed comparison with a co-evaluated alternative, MK-0916, and discusses the broader context of 11 β -HSD1 inhibitor development.

Executive Summary

MK-0736, a selective 11 β -HSD1 inhibitor, was investigated for its potential to treat hypertension in overweight and obese patients. The primary clinical trial (NCT00274716) did not meet its primary endpoint of a statistically significant reduction in sitting diastolic blood pressure compared to placebo.^[1] However, modest improvements were observed in certain secondary endpoints, including reductions in LDL-cholesterol and body weight.^[1] This guide presents the available quantitative data from this trial, details the experimental protocols, and provides a comparative perspective with another 11 β -HSD1 inhibitor, MK-0916, which was studied in the same trial. The broader landscape of this class of drugs suggests that while preclinical models were promising, clinical efficacy in humans has been challenging to establish, with some studies pointing towards potential off-target effects.^[2]

Data Presentation: MK-0736 vs. MK-0916 and Placebo

The following tables summarize the key quantitative outcomes from the 12-week, randomized, placebo-controlled clinical trial of **MK-0736** and MK-0916 in overweight to obese patients with hypertension.^[1]

Table 1: Baseline Demographics and Clinical Characteristics

Characteristic	MK-0736 (2 mg/d) (n=51)	MK-0736 (7 mg/d) (n=54)	MK-0916 (6 mg/d) (n=53)	Placebo (n=52)
Age (years), mean (SD)	53.8 (9.9)	54.1 (9.1)	53.3 (9.8)	54.5 (9.2)
Body Mass Index (kg/m ²), mean (SD)	33.2 (3.8)	33.5 (4.1)	32.9 (3.6)	33.8 (4.0)
Sitting Diastolic BP (mm Hg), mean (SD)	94.9 (4.1)	95.3 (4.3)	95.1 (4.2)	95.4 (4.5)
Sitting Systolic BP (mm Hg), mean (SD)	142.1 (10.2)	143.2 (10.8)	141.8 (9.9)	142.8 (11.1)
LDL-Cholesterol (mg/dL), mean (SD)	125.9 (30.1)	128.0 (32.4)	126.3 (29.8)	129.1 (31.5)
HDL-Cholesterol (mg/dL), mean (SD)	45.2 (11.1)	44.8 (10.9)	46.1 (12.0)	45.5 (11.5)

Data extracted from Shah S, et al. J Am Soc Hypertens. 2011 May-Jun;5(3):166-76.^[1]

Table 2: Placebo-Adjusted Changes from Baseline at Week 12

Endpoint	MK-0736 (7 mg/d)	MK-0916 (6 mg/d)
Sitting Diastolic Blood Pressure (mm Hg)	-2.2 (P = 0.157)	-1.8 (P = 0.254)
LDL-Cholesterol (%)	-12.3	-8.5
HDL-Cholesterol (%)	-6.3	-5.1
Body Weight (kg)	-1.4	-1.1

Data extracted from Shah S, et al. J Am Soc Hypertens. 2011 May-Jun;5(3):166-76.[1] The primary endpoint was the placebo-adjusted change from baseline in trough sitting diastolic blood pressure for the 7 mg/d **MK-0736** group.[1]

Experimental Protocols

The pivotal study for **MK-0736** (NCT00274716) was a multicenter, randomized, placebo-controlled, double-blind, parallel-group trial.[1]

Inclusion Criteria:

- Age: 18-75 years
- Hypertension: Sitting diastolic blood pressure (SiDBP) between 90 and 104 mm Hg and sitting systolic blood pressure (SiSBP) < 160 mm Hg after a washout period of prior antihypertensive medications.
- Body Mass Index (BMI): ≥ 27 to < 41 kg/m². [1]

Treatment Arms:

- **MK-0736**: 2 mg/day or 7 mg/day
- MK-0916: 6 mg/day
- Placebo
- Duration: 12 weeks [1]

Primary Endpoint:

- The primary efficacy endpoint was the placebo-adjusted change from baseline in trough sitting diastolic blood pressure at week 12 for the **MK-0736** 7 mg/d group.[\[1\]](#)

Secondary Endpoints:

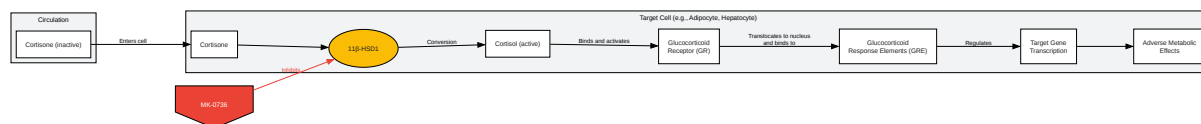
- Changes from baseline in sitting systolic blood pressure.
- Changes in lipid profiles (LDL-C, HDL-C).
- Changes in body weight.[\[1\]](#)

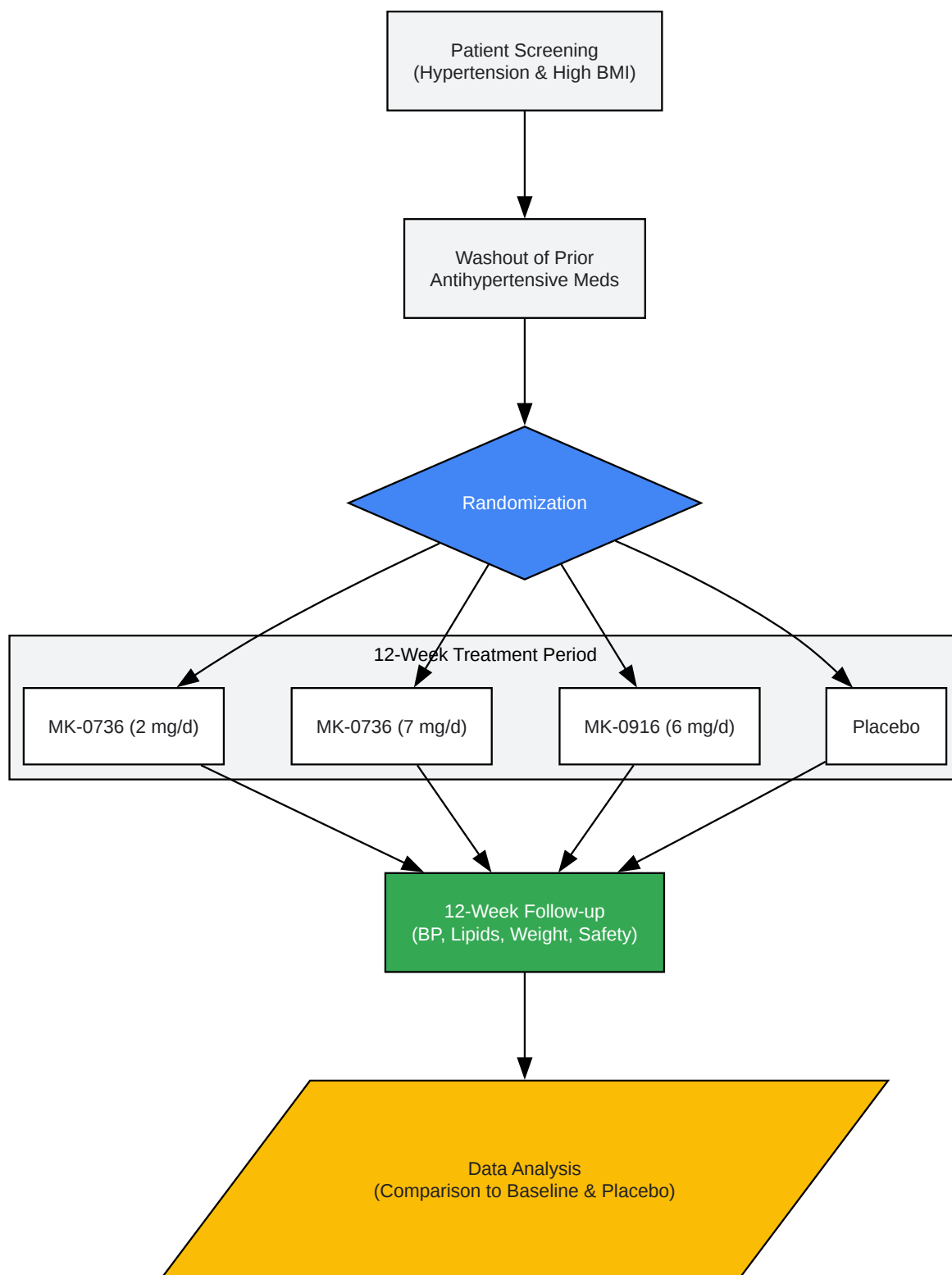
Safety Assessments:

- Adverse events were monitored throughout the study.
- Laboratory safety tests and vital signs were regularly assessed.

Signaling Pathway and Experimental Workflow

The therapeutic rationale for 11 β -HSD1 inhibitors is based on their ability to modulate the availability of active glucocorticoids at the tissue level.





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